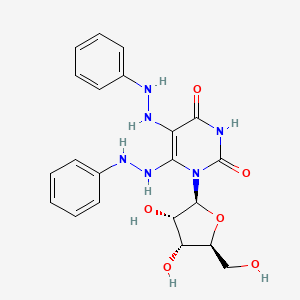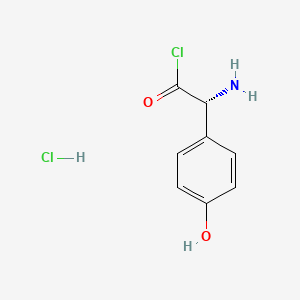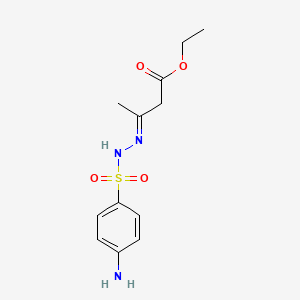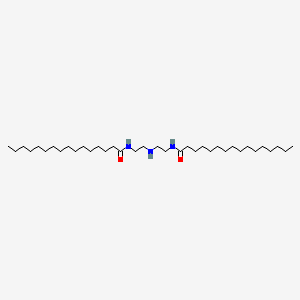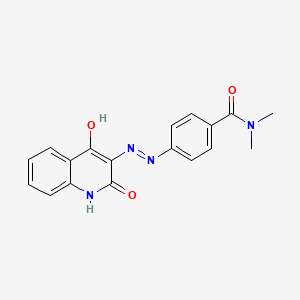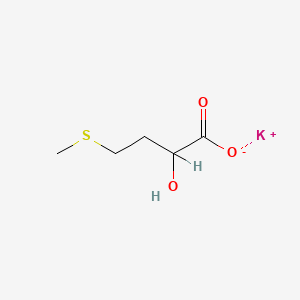
N-(3-(Morpholino)propyl)naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Morpholino)propyl)naphthalen-2-amin: ist eine chemische Verbindung mit der Summenformel C17H22N2O. Sie zeichnet sich durch das Vorhandensein eines Naphthalinrings aus, der über eine Propylkette an eine Morpholinogruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-(3-(Morpholino)propyl)naphthalen-2-amin erfolgt typischerweise durch Reaktion von Naphthalen-2-amin mit 3-Chlorpropylmorpholin unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol durchgeführt, wobei eine Base wie Kaliumcarbonat die nucleophile Substitutionsreaktion erleichtert.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen: N-(3-(Morpholino)propyl)naphthalen-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Naphthochinon-Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Amin-Derivate führt.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Morpholinogruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Alkylhalogenide oder Sulfonate in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden:
Oxidation: Naphthochinon-Derivate.
Reduktion: Reduzierte Amin-Derivate.
Substitution: Verschiedene substituierte Naphthalen-2-amin-Derivate.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-(Morpholino)propyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthalen-2-amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird N-(3-(Morpholino)propyl)naphthalen-2-amin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Verbindungen.
Biologie: In der biologischen Forschung wird diese Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen untersucht. Sie kann als Sonde verwendet werden, um Protein-Ligand-Wechselwirkungen und Enzymaktivität zu untersuchen.
Medizin: Im Bereich der Medizin wird N-(3-(Morpholino)propyl)naphthalen-2-amin auf seine potenziellen therapeutischen Anwendungen untersucht. Seine Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für die Arzneimittelentwicklung und pharmakologische Studien.
Industrie: Industriell kann diese Verbindung bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen verwendet werden. Ihre chemischen Eigenschaften machen sie für verschiedene Anwendungen in der Materialwissenschaft geeignet.
Wirkmechanismus
Der Wirkungsmechanismus von N-(3-(Morpholino)propyl)naphthalen-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Morpholinogruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit biologischen Makromolekülen bilden, während der Naphthalinring an π-π-Stacking-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Naphthalen-2-amin: Ein einfacheres Analogon ohne die Morpholinogruppe.
N-(3-(Piperidino)propyl)naphthalen-2-amin: Eine ähnliche Verbindung mit einer Piperidinogruppe anstelle einer Morpholinogruppe.
N-(3-(Pyrrolidino)propyl)naphthalen-2-amin: Eine ähnliche Verbindung mit einer Pyrrolidinogruppe anstelle einer Morpholinogruppe.
Einzigartigkeit: N-(3-(Morpholino)propyl)naphthalen-2-amin ist einzigartig aufgrund des Vorhandenseins der Morpholinogruppe, die ihr besondere chemische und biologische Eigenschaften verleiht. Die Morpholinogruppe erhöht die Löslichkeit der Verbindung und ihre Fähigkeit, spezifische Wechselwirkungen mit biologischen Zielstrukturen einzugehen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
93762-06-2 |
|---|---|
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylpropyl)naphthalen-2-amine |
InChI |
InChI=1S/C17H22N2O/c1-2-5-16-14-17(7-6-15(16)4-1)18-8-3-9-19-10-12-20-13-11-19/h1-2,4-7,14,18H,3,8-13H2 |
InChI-Schlüssel |
ZINOQNYPQHETBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCNC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



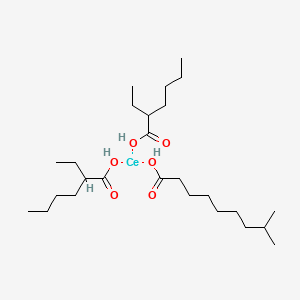
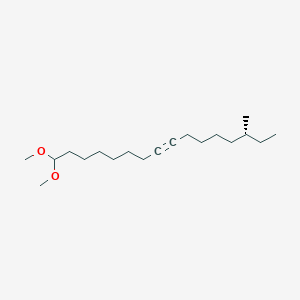
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)

![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
